molecular formula C37H62FeN5O7S B13419259 2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate

2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate

Cat. No.: B13419259
M. Wt: 776.8 g/mol
InChI Key: AKRSJDIOGSQFRB-UHFFFAOYSA-M
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Description

The compound 2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate is a complex molecule with a diverse range of applications in various scientific fields. This compound is characterized by its intricate structure, which includes amino, hydroxy, oxo, and thiolate groups, as well as a porphyrin ring system coordinated with iron.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the porphyrin ring system. The porphyrin ring is typically synthesized through the condensation of pyrrole and aldehyde derivatives under acidic conditions. The subsequent steps involve the introduction of the amino, hydroxy, and oxo groups, as well as the thiolate moiety. The final step includes the coordination of iron to the porphyrin ring, followed by hydration to form the final compound.

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis of the porphyrin precursor, followed by sequential functionalization and metal coordination steps. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The thiolate group can be oxidized to form disulfides.

    Reduction: The iron center can undergo redox reactions, switching between different oxidation states.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include disulfides, reduced iron complexes, and substituted derivatives with various functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and redox reactions.

    Biology: Studied for its role in enzyme mimetics and as a model for metalloproteins.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of sensors and electronic devices due to its redox properties.

Mechanism of Action

The mechanism of action of this compound involves its ability to coordinate with various substrates through its iron center and functional groups. The porphyrin ring system facilitates electron transfer processes, making it an effective catalyst. The amino and hydroxy groups enhance its binding affinity to biological targets, while the thiolate group participates in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Heme: A well-known iron-porphyrin complex found in hemoglobin.

    Chlorophyll: A magnesium-porphyrin complex involved in photosynthesis.

    Vitamin B12: A cobalt-porphyrin complex essential for various enzymatic reactions.

Uniqueness

This compound is unique due to its combination of amino, hydroxy, oxo, and thiolate groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo redox reactions and coordinate with different substrates makes it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C37H62FeN5O7S

Molecular Weight

776.8 g/mol

IUPAC Name

2-amino-3-hydroxy-3-oxopropane-1-thiolate;3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,23-docosahydroporphyrin-22,24-diid-2-yl]propanoic acid;iron(3+);hydrate

InChI

InChI=1S/C34H54N4O4.C3H7NO2S.Fe.H2O/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;4-2(1-7)3(5)6;;/h7-8,17-32,36-37H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42);2,7H,1,4H2,(H,5,6);;1H2/q-2;;+3;/p-1

InChI Key

AKRSJDIOGSQFRB-UHFFFAOYSA-M

Canonical SMILES

CC1C2CC3C(C(C([N-]3)CC4C(C(C(N4)CC5C(C(C([N-]5)CC(C1CCC(=O)O)N2)CCC(=O)O)C)C=C)C)C=C)C.C(C(C(=O)O)N)[S-].O.[Fe+3]

Origin of Product

United States

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